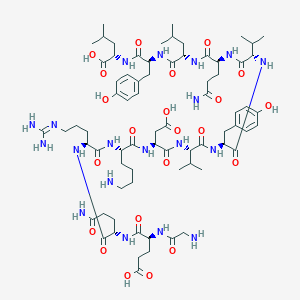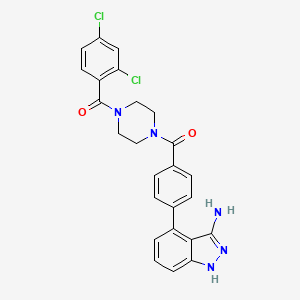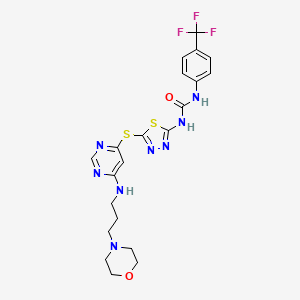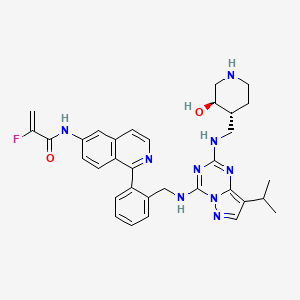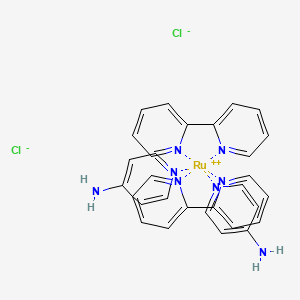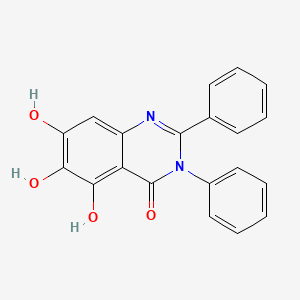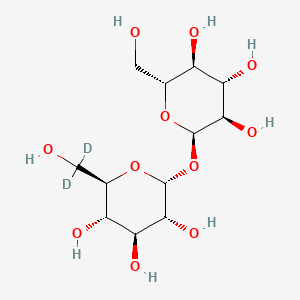
D-(+)-Trehalose-d2-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-(+)-Trehalose-d2-1: is a disaccharide composed of two α-glucose units. It is a deuterated form of trehalose, which means that it contains deuterium atoms instead of hydrogen atoms at specific positions. This compound is known for its stability and protective properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Trehalose-d2-1 typically involves the enzymatic conversion of glucose to trehalose, followed by the incorporation of deuterium atoms. The enzymatic process is preferred due to its specificity and efficiency. The reaction conditions often include controlled pH, temperature, and the presence of specific enzymes such as trehalose synthase.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce trehalose, which is then subjected to deuterium exchange reactions to obtain the deuterated form. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: D-(+)-Trehalose-d2-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and controlled temperature conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmosphere.
Substitution: Halogens, nucleophiles, and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trehalose derivatives with additional oxygen-containing functional groups, while reduction may produce deuterated glucose.
Aplicaciones Científicas De Investigación
Chemistry: D-(+)-Trehalose-d2-1 is used as a cryoprotectant in various chemical processes. It stabilizes proteins and other biomolecules during freezing and thawing, preventing denaturation and degradation.
Biology: In biological research, this compound is used to study the effects of deuterium on metabolic pathways. It serves as a tracer in metabolic studies, allowing researchers to track the movement and transformation of molecules within cells.
Medicine: this compound has potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer’s and Huntington’s disease. It prevents the aggregation of amyloid proteins, which are implicated in these conditions.
Industry: In the food industry, this compound is used as a stabilizer and preservative. It enhances the shelf life of products by protecting against moisture loss and oxidative damage.
Mecanismo De Acción
The mechanism of action of D-(+)-Trehalose-d2-1 involves its ability to form hydrogen bonds with biomolecules, stabilizing their structure and preventing denaturation. It interacts with proteins, lipids, and nucleic acids, protecting them from environmental stressors such as heat, cold, and dehydration. The molecular targets include amyloid proteins, enzymes, and cell membranes. The pathways involved include the inhibition of protein aggregation and the stabilization of cellular structures.
Comparación Con Compuestos Similares
D-(+)-Trehalose: The non-deuterated form of trehalose, commonly used as a stabilizer and cryoprotectant.
D-Allose: A rare sugar with similar cryoprotective properties.
D-Mannose: Another sugar with protective properties, used in urinary tract health.
Uniqueness: D-(+)-Trehalose-d2-1 is unique due to its deuterium content, which enhances its stability and protective properties. The presence of deuterium atoms makes it more resistant to metabolic degradation, allowing it to exert its effects for a longer duration compared to non-deuterated compounds.
Propiedades
Fórmula molecular |
C12H22O11 |
|---|---|
Peso molecular |
344.31 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1/i1D2 |
Clave InChI |
HDTRYLNUVZCQOY-FQIBOPDHSA-N |
SMILES isomérico |
[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


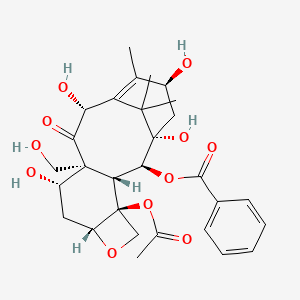
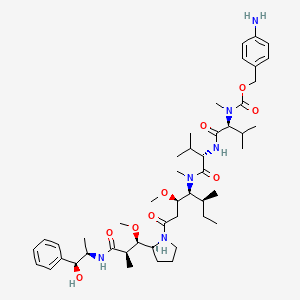
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394055.png)
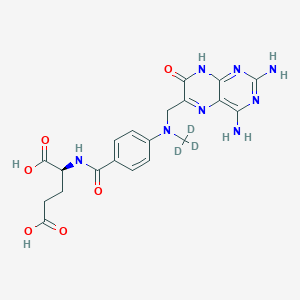
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12394061.png)

![(2S,4R)-1-[(2S)-2-[[2-[2-[4-[5-[(5S)-3-(3-chloro-4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyrimidin-2-yl]piperazin-1-yl]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12394070.png)
